1-phenoxy-3-(1H-1,2,4-triazol-5-ylthio)-2-propanol
Overview
Description
1-phenoxy-3-(1H-1,2,4-triazol-5-ylthio)-2-propanol is a synthetic organic compound that features a phenoxy group, a triazole ring, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenoxy-3-(1H-1,2,4-triazol-5-ylthio)-2-propanol typically involves the following steps:
Formation of the Phenoxy Group: This can be achieved by reacting phenol with an appropriate halogenated compound under basic conditions.
Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving hydrazine and an appropriate nitrile or amidine.
Thioether Formation: The triazole ring can be functionalized with a thiol group, which can then be reacted with an appropriate alkyl halide to form the thioether linkage.
Propanol Backbone Construction:
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-phenoxy-3-(1H-1,2,4-triazol-5-ylthio)-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced nitrogen heterocycles.
Substitution: Halogenated or nitrated derivatives of the phenoxy group.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development, particularly for antifungal or antibacterial agents.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-phenoxy-3-(1H-1,2,4-triazol-5-ylthio)-2-propanol would depend on its specific application. For example, if used as an antifungal agent, it might inhibit the synthesis of ergosterol, a key component of fungal cell membranes. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
1-phenoxy-3-(1H-1,2,4-triazol-5-ylthio)-2-butanol: Similar structure with a butanol backbone.
1-phenoxy-3-(1H-1,2,4-triazol-5-ylthio)-2-ethanol: Similar structure with an ethanol backbone.
1-phenoxy-3-(1H-1,2,4-triazol-5-ylthio)-2-methanol: Similar structure with a methanol backbone.
Uniqueness
1-phenoxy-3-(1H-1,2,4-triazol-5-ylthio)-2-propanol is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. Its propanol backbone may offer different solubility and reactivity compared to similar compounds with shorter or longer alkyl chains.
Properties
IUPAC Name |
1-phenoxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)propan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c15-9(7-17-11-12-8-13-14-11)6-16-10-4-2-1-3-5-10/h1-5,8-9,15H,6-7H2,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRHTSGLTMDDHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CSC2=NC=NN2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101226622 | |
Record name | 1-Phenoxy-3-(1H-1,2,4-triazol-5-ylthio)-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101226622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
415711-84-1 | |
Record name | 1-Phenoxy-3-(1H-1,2,4-triazol-5-ylthio)-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=415711-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenoxy-3-(1H-1,2,4-triazol-5-ylthio)-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101226622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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